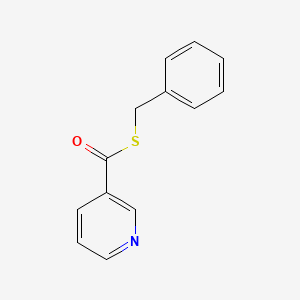

S-benzyl pyridine-3-carbothioate

Description

S-Benzyl pyridine-3-carbothioate is a thioester derivative of pyridine-3-carboxylic acid, characterized by a benzyl group attached via a sulfur atom. For example, thiosemicarbazone derivatives of pyridine-3-carbaldehydes are synthesized via condensation reactions between thiosemicarbazides and substituted pyridine-3-carbaldehydes, yielding products in 56–90% efficiency . These methods highlight the importance of functional group compatibility and solvent selection (e.g., dichloromethane, dimethyl sulfoxide) in optimizing yield and purity .

Key properties of this compound likely include:

- Solubility: High solubility in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., chloroform), as observed in structurally related thiosemicarbazone derivatives .

- Reactivity: Potential catalytic or organocatalytic activity, akin to S-benzyl isothiouronium salts, which enhance reaction rates in reductive amination by increasing NH acidity .

Properties

IUPAC Name |

S-benzyl pyridine-3-carbothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXMUUKARXTLMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The alkylation of pyridine-3-carbothioic acid with benzyl chloride under phase-transfer conditions is a widely adopted method. In this approach, the thioic acid is deprotonated by sodium hydroxide to form a reactive thiolate ion, which undergoes nucleophilic substitution with benzyl chloride. A composite catalyst system—typically comprising potassium carbonate (K₂CO₃) and a quaternary ammonium salt such as tetrabutylammonium bromide—facilitates interfacial reactivity between aqueous and organic phases.

Critical Parameters :

-

Base Selection : Sodium hydroxide (NaOH) ensures complete deprotonation of the thioic acid, while K₂CO₃ maintains a weakly alkaline environment to prevent hydrolysis of benzyl chloride.

-

Catalyst Efficiency : Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) enhance reaction rates by shuttling the thiolate anion into the organic phase, achieving turnover frequencies up to 15 h⁻¹.

-

Temperature Control : Reactions conducted at 80–95°C for 1–2 hours optimize conversion rates while minimizing side products such as dibenzyl sulfide.

Example Protocol :

-

Dissolve pyridine-3-carbothioic acid (1.0 equiv) and NaOH (2.0 equiv) in deionized water at 60°C.

-

Add K₂CO₃ (0.5 equiv), tetrabutylammonium bromide (0.05 equiv), and sodium acetate (0.1 equiv) as a buffer.

-

Dropwise add benzyl chloride (1.2 equiv) over 30 minutes under vigorous stirring.

-

Heat at 85°C for 2 hours, then extract with dichloromethane and purify via silica gel chromatography.

Yield : 89–92% (reported for analogous thioester syntheses).

Acyl Chloride Intermediate Route

Synthesis of Pyridine-3-Carbonyl Chloride

Pyridine-3-carboxylic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The resulting pyridine-3-carbonyl chloride is highly reactive toward benzyl thiol.

Reaction Conditions :

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Catalyst : Dimethylformamide (DMF, 0.1 equiv) accelerates acyl chloride formation via Vilsmeier-Haack intermediacy.

-

Workup : Excess SOCl₂ is removed under reduced pressure, and the acyl chloride is used in situ to avoid decomposition.

Thioesterification with Benzyl Thiol

The acyl chloride reacts with benzyl thiol in the presence of a mild base (e.g., triethylamine) to neutralize HCl byproducts:

Optimization Insights :

-

Stoichiometry : A 10% excess of benzyl thiol ensures complete acyl chloride consumption.

-

Temperature : Reactions proceed quantitatively at 0–25°C within 1 hour.

Yield : 85–88% after column chromatography.

Bromine-Mediated Direct Thioesterification

Oxidative Coupling Strategy

A novel method adapted from bromine-mediated cleavage protocols involves oxidative coupling of pyridine-3-carboxylic acid with benzyl thiol using bromine (Br₂) as an oxidant. This one-pot approach avoids isolated intermediates:

-

Activation : Br₂ (2.0 equiv) oxidizes the carboxylic acid to a mixed anhydride in DCM at −17°C.

-

Nucleophilic Attack : Benzyl thiol (3.0 equiv) displaces the bromide, forming the thioester.

Advantages :

-

Eliminates the need for acyl chloride isolation.

-

Compatible with moisture-sensitive substrates due to low-temperature conditions.

Limitations :

-

Requires careful handling of toxic Br₂.

-

Yields (75–80%) are slightly lower than phase-transfer methods.

Transition Metal-Catalyzed Approaches

Iridium-Catalyzed Alkylation

Iridium complexes such as [Ir(COD)Cl]₂ (1 mol%) with bisphosphine ligands (e.g., dppBz) enable C–S bond formation via dehydrogenative coupling. Preliminary studies suggest this method is viable for sterically hindered substrates but remains underexplored for pyridine-3-carbothioates.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Phase-Transfer Alkylation | 89–92 | 2–3 hours | High purity, scalable | Requires stringent pH control |

| Acyl Chloride Route | 85–88 | 1–2 hours | Well-established protocol | Moisture-sensitive intermediates |

| Bromine-Mediated | 75–80 | 1 hour | One-pot synthesis | Toxicity of Br₂ |

| Iridium-Catalyzed | 60–70* | 24 hours | Broad substrate scope | High catalyst cost |

*Theoretical yield based on analogous iridium-catalyzed alkylations .

Chemical Reactions Analysis

Types of Reactions: S-benzyl pyridine-3-carbothioate can undergo various chemical reactions, including:

Oxidation: The thiocarboxylate group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

S-benzyl pyridine-3-carbothioate has been explored for its potential anticancer properties. Research indicates that pyridine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, computational modeling has been used to design pyridine variants that enhance brain tumor penetration and cytotoxicity against glioblastoma cells. These studies focus on modifying the chemical structure to improve pharmacological efficacy, demonstrating that pyridine compounds can effectively target aggressive tumors due to their ability to cross the blood-brain barrier (BBB) .

2. Anti-inflammatory Properties

Pyridine derivatives, including this compound, have been investigated for their anti-inflammatory effects. Specific studies have synthesized and evaluated various compounds for cyclooxygenase (COX) inhibitory activity, which is crucial in managing inflammatory conditions. Some derivatives showed selective COX-2 inhibition, indicating their potential as therapeutic agents in treating inflammation-related diseases .

Agricultural Applications

1. Herbicidal Properties

this compound has been identified as a promising candidate for herbicide development. Research has shown that certain substituted pyridines can effectively control weed growth in crops such as rice and corn. The compound's structure allows for selective preemergent or postemergent herbicidal activity, which is essential for minimizing crop damage while managing weed populations .

2. Crop Protection Formulations

The formulation of this compound into agricultural products involves blending it with surfactants and diluents to enhance its efficacy and stability. Such formulations are designed to ensure effective application in various environmental conditions, thereby improving crop yield and reducing losses due to weed competition .

Material Science Applications

1. Polymer Chemistry

this compound has potential applications in polymer chemistry as a building block for synthesizing new materials. Its unique chemical properties allow it to participate in polymerization reactions, leading to the development of novel polymers with desirable mechanical and thermal properties.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Drug Development

A study focused on modifying the structure of benzoyl-phenoxy-acetamide derivatives, incorporating this compound variants. The research highlighted improvements in water solubility and brain penetration capabilities, leading to enhanced cytotoxicity against glioblastoma cells. The results indicated a promising pathway for developing effective treatments for challenging brain tumors.

Case Study 2: Herbicide Efficacy Testing

Field trials were conducted using formulations containing this compound to evaluate its effectiveness as a herbicide in rice cultivation. The trials demonstrated significant reductions in weed biomass without adversely affecting crop yield, validating its potential as a selective herbicide.

Mechanism of Action

The mechanism of action of S-benzyl pyridine-3-carbothioate involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the activity of enzymes or the expression of genes, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of S-Benzyl Pyridine-3-Carbothioate and Comparable Compounds

Catalytic Activity

- S-Benzyl isothiouronium salts: These compounds outperform thiourea catalysts in reductive amination due to increased NH acidity, which accelerates proton transfer in Hantzsch ester-mediated reactions .

- Thioureas : Less effective than isothiouronium salts due to lower acidity of NH groups, limiting reaction rates .

Physicochemical Properties

- Log Kow (Octanol-Water Partition Coefficient): 3-Acetylpyridine has a Log Kow of ~0.5, indicating moderate hydrophilicity . In contrast, this compound likely exhibits higher hydrophobicity (Log Kow >2) due to its aromatic benzyl group.

- Thermal Stability : Thiosemicarbazone derivatives show stability up to 200°C, suggesting similar resilience for this compound .

Q & A

Q. What methodologies can reconcile discrepancies in biological activity data across different research groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.